molecular formula C13H20BrN B1485055 [2-(4-Bromophenyl)ethyl](3-methylbutan-2-yl)amine CAS No. 1870319-72-4

[2-(4-Bromophenyl)ethyl](3-methylbutan-2-yl)amine

Cat. No.: B1485055
CAS No.: 1870319-72-4
M. Wt: 270.21 g/mol
InChI Key: XMAWXLRXWRZSSG-UHFFFAOYSA-N
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Description

[2-(4-Bromophenyl)ethyl](3-methylbutan-2-yl)amine is a useful research compound. Its molecular formula is C13H20BrN and its molecular weight is 270.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)ethylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . These interactions suggest that 2-(4-Bromophenyl)ethylamine may act as a modulator of enzyme activity, potentially inhibiting or activating specific biochemical pathways.

Cellular Effects

The effects of 2-(4-Bromophenyl)ethylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of alkyl arylamino sulfides when combined with elemental sulfur and various halides . These effects highlight the compound’s potential to alter cellular behavior and metabolic activities.

Molecular Mechanism

At the molecular level, 2-(4-Bromophenyl)ethylamine exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s ability to interact with enzymes involved in the synthesis of pyrazinoisoquinoline derivatives suggests a mechanism of action that involves enzyme modulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Bromophenyl)ethylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its biochemical and cellular effects

Dosage Effects in Animal Models

The effects of 2-(4-Bromophenyl)ethylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it could potentially cause toxic or adverse effects. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in biochemical research .

Metabolic Pathways

2-(4-Bromophenyl)ethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of pyrazinoisoquinoline derivatives indicates its involvement in complex biochemical reactions . These interactions highlight the compound’s potential to modulate metabolic pathways and impact overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(4-Bromophenyl)ethylamine within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these interactions is essential for determining the compound’s bioavailability and efficacy in biochemical research .

Subcellular Localization

2-(4-Bromophenyl)ethylamine’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence the compound’s ability to interact with biomolecules and modulate cellular processes .

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAWXLRXWRZSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.